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hydrochloride

Cat. No.: B569368 Get Quote

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist
This guide provides an in-depth technical examination of (2-Fluorobenzyl)hydrazine
hydrochloride, a pivotal fluorinated building block for professionals in pharmaceutical

research, medicinal chemistry, and advanced organic synthesis. We will move beyond simple

data recitation to explore the causal relationships between its structure, properties, and

applications, offering field-proven insights into its synthesis, characterization, and safe

handling.

Molecular Profile and Physicochemical Significance
(2-Fluorobenzyl)hydrazine hydrochloride is a synthetic aromatic hydrazine derivative

presented as its dihydrochloride salt.[1] This salt form is crucial as it significantly enhances the

compound's stability and solubility in polar protic solvents, a desirable characteristic for its

application as a reagent in aqueous or alcoholic reaction media.[1]

The molecule's architecture is distinguished by two key features: a nucleophilic hydrazine

moiety and a benzyl ring substituted with fluorine at the ortho-position. The high

electronegativity of the fluorine atom creates a significant electron-withdrawing effect on the

aromatic ring, which modulates the electronic properties and reactivity of the entire molecule.[1]

This substitution is a deliberate design element for chemists, as fluorine incorporation is a well-
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established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and

binding affinity of drug candidates.[2]

Core Physicochemical Properties
A summary of the compound's essential properties is presented below. The dihydrochloride

form involves the protonation of both nitrogen atoms in the hydrazine group.[1]

Property Value Source(s)

CAS Number 1349715-77-0 [3]

Molecular Formula C₇H₁₁Cl₂FN₂ [3][4]

Molecular Weight 213.08 g/mol [3][4]

IUPAC Name

(2-

fluorophenyl)methylhydrazine;

dihydrochloride

[4]

Synonyms
2-Fluorobenzylhydrazine

dihydrochloride
[3]

Physical Form Solid [5]

Solubility

Enhanced solubility in water

and lower alcohols due to its

ionic salt form.[1]

[1]

Storage

Hygroscopic; store in a dry,

cool, well-ventilated area

under an inert atmosphere.[5]

[5]

Spectroscopic Validation: A Self-Validating System
Structural confirmation of (2-Fluorobenzyl)hydrazine hydrochloride is unequivocally

achieved through a combination of spectroscopic techniques. Each method provides a unique

and complementary piece of the structural puzzle, creating a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, typically in the 7.0-7.5 ppm region. The ortho-fluorine substitution

induces distinct splitting patterns and chemical shifts for these protons. The methylene (-

CH₂-) protons will appear as a singlet or a multiplet, and the hydrazine protons (-NH-

NH₃⁺) will be visible, often as broad signals.[1]

¹³C NMR: The carbon spectrum provides further confirmation, showing distinct resonances

for each carbon atom in the molecule, with the C-F coupling being a key diagnostic

feature.[1]

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Broad stretches

in the 3000-3500 cm⁻¹ region are characteristic of the N-H bonds within the protonated

hydrazine group (NH₂⁺ and NH₃⁺), broadened by ionic hydrogen bonding. Aromatic C-H

stretching vibrations typically appear around 3000-3100 cm⁻¹, and the C-F stretching mode

provides a prominent band.[1]

Mass Spectrometry (MS): Mass spectrometric analysis provides definitive molecular weight

confirmation. While the intact dihydrochloride salt may be unstable under some ionization

conditions, the free base is commonly observed at m/z 140.[1] A characteristic fragmentation

pattern includes the loss of the hydrazine group, yielding the fluorobenzyl cation at m/z 110.

[1]

Synthesis and Mechanistic Insight
The primary synthetic route to (2-Fluorobenzyl)hydrazine hydrochloride is a robust and well-

understood process. The choice of this methodology is based on the high reactivity of the

starting materials and the straightforward purification of the final product as a stable salt.

The synthesis proceeds via a nucleophilic substitution reaction, specifically an Sₙ2 mechanism.

[1] Hydrazine, the nucleophile, attacks the electrophilic benzylic carbon of a 2-fluorobenzyl

halide (e.g., 2-fluorobenzyl chloride), displacing the halide leaving group. Hydrazine is a

particularly potent nucleophile due to the "alpha effect," where the adjacent nitrogen atom with

its lone pair of electrons enhances the nucleophilicity of the attacking nitrogen.[1]

Experimental Protocol: Synthesis of (2-
Fluorobenzyl)hydrazine Hydrochloride
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Nucleophilic Substitution: To a solution of hydrazine hydrate in a suitable solvent such as

ethanol, add 2-fluorobenzyl chloride.

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the

reaction proceeds to completion. The elevated temperature provides the necessary

activation energy for the Sₙ2 reaction.

Formation of the Free Base: Upon completion, the reaction mixture is worked up to isolate

the (2-Fluorobenzyl)hydrazine free base.

Salt Formation: The crude free base is then dissolved in a suitable solvent (e.g., ethanol or

isopropanol) and treated with an excess of hydrochloric acid (either gaseous HCl or a

concentrated aqueous solution).

Precipitation and Isolation: The (2-Fluorobenzyl)hydrazine hydrochloride salt, being less

soluble in the organic solvent, precipitates out of the solution.

Purification: The precipitate is collected by filtration, washed with a cold, non-polar solvent

(like diethyl ether) to remove any remaining impurities, and dried under vacuum. The

conversion to the hydrochloride salt is a critical purification step, as it allows for the isolation

of a stable, crystalline solid from the often-liquid or oily free base.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of (2-Fluorobenzyl)hydrazine hydrochloride.

Reactivity and Applications in Drug Development
(2-Fluorobenzyl)hydrazine hydrochloride is not an end-product but a versatile starting

material. Its utility stems from the dual reactivity of the hydrazine group and the advantageous
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properties imparted by the fluorobenzyl moiety.

The hydrazine functional group is a potent nucleophile and serves as a linchpin for constructing

larger molecules. It readily undergoes condensation reactions with aldehydes and ketones to

form hydrazones, which can then be cyclized to generate a wide array of nitrogen-containing

heterocycles. These heterocyclic scaffolds, such as pyrazoles and indoles, are prevalent in

pharmacologically active molecules.[2]

The presence of the 2-fluorobenzyl group makes this reagent particularly valuable in medicinal

chemistry. As previously noted, the fluorine atom can improve key drug-like properties,

including:

Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage by

cytochrome P450 enzymes, potentially increasing the half-life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions (e.g., hydrogen bonds,

dipole-dipole) with target proteins, enhancing binding affinity and potency.

Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, which can

improve its ability to cross cell membranes.

The compound has been identified as a building block for molecules with potential antimicrobial

and anticancer activities.[1]

Role as a Synthetic Scaffold
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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